3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide
Description
3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a 3-methyl group and a 4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl moiety.
Properties
IUPAC Name |
3-methyl-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-15-6-5-7-19(14-15)23(26)24-20-8-10-21(11-9-20)29(27,28)25-22-17(3)12-16(2)13-18(22)4/h5-14,25H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNWJAOUEULWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the sulfonation of 2,4,6-trimethylphenylamine to form the corresponding sulfonamide.
Coupling Reaction: The sulfonamide intermediate is then coupled with 4-aminobenzamide under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs :
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b)
- Synthesis : Derived from sulfamethoxazole and benzoyl chloride via conventional or microwave-assisted methods (84–89% yield) .
- Structural Difference : Replaces the Mts group with a 5-methylisoxazole-sulfamoyl moiety, enhancing polarity.
JEZTC (3,4,5-trihydroxy-N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide)
- Synthesis : Combines gallic acid and sulfamethoxazole, yielding a trihydroxybenzamide core with demonstrated chondroprotective effects .
Compounds 5f, 5g, 5h, 5i
- Synthesis : Derived from a common intermediate (compound 4) via conventional methods. Feature fluorinated or chlorinated benzamide groups and a tetrahydrofuran-based sulfamoyl substituent .
Physicochemical Properties
Melting Points :
| Compound | Melting Point (°C) | Substituents |
|---|---|---|
| 5f (Fluoro derivative) | 236–237 | 4-Fluoro, tetrahydrofuran |
| 5g (Fluoro derivative) | 201–203 | 3-Fluoro, tetrahydrofuran |
| 5i (Chloro derivative) | 256–258 | 4-Chloro, tetrahydrofuran |
| JEZTC | Not reported | Trihydroxy, isoxazole |
| Target Compound | Not reported | 3-Methyl, Mts group |
- Fluorinated/chlorinated analogs exhibit higher melting points (201–258°C), suggesting strong intermolecular interactions . The Mts group in the target compound may similarly enhance crystallinity.
Spectroscopic Data :
- NMR : Compounds 5f–5i show distinct ¹H/¹³C-NMR shifts for sulfamoyl (δ 7.5–8.0 ppm) and benzamide (δ 6.5–7.5 ppm) protons, consistent with electronic effects of substituents .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weights within ±2 ppm error for analogs .
Anticancer Activity :
- Compound 1b : Demonstrates EGFR inhibition via docking studies, with energy scores correlating to substituent electronic profiles .
- Target Compound : The Mts group may enhance lipophilicity, improving membrane permeability compared to polar analogs like JEZTC.
Chondroprotective Effects :
- JEZTC : Reduces cartilage degradation in vitro (IL-1β-stimulated chondrocytes) and in vivo (rabbit ACLT model) via anti-inflammatory pathways .
Hypothetical Activity of Target Compound :
- The Mts group’s steric bulk may hinder enzyme binding compared to smaller substituents (e.g., isoxazole in 1b), but its lipophilicity could improve bioavailability.
Biological Activity
3-methyl-N-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}benzamide is a complex organic compound notable for its potential biological activities. Its unique structure includes a benzamide core with a 3-methyl group and a sulfamoyl phenyl group, which may contribute to its diverse applications in scientific research, particularly in the fields of chemistry and biology.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions. The general process includes:
- Formation of the Sulfamoyl Intermediate : This is achieved through the sulfonation of 2,4,6-trimethylphenylamine.
- Coupling Reaction : The sulfonamide intermediate is coupled with 4-aminobenzamide to yield the final product.
Biological Activity
Research into the biological activity of this compound indicates several promising avenues for therapeutic applications:
Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The sulfamoyl group is known to enhance interactions with bacterial enzymes, potentially leading to inhibition of bacterial growth.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. Investigations into its mechanism of action indicate that it might modulate cellular signaling pathways involved in cancer cell proliferation and apoptosis.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes.
- Receptor Modulation : It may interact with various receptors involved in metabolic pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Activity : A study demonstrated that derivatives similar to this compound inhibited the growth of Staphylococcus aureus by disrupting cell wall synthesis.
- Case Study on Anticancer Effects : Research indicated that treatment with related compounds resulted in reduced tumor size in animal models of breast cancer.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 2,4,6-trimethyl-N-phenylaniline | Lacks sulfamoyl group | Limited antimicrobial activity | No significant therapeutic potential |
| N-(4-sulfamoylphenyl)benzamide | Lacks methyl groups | Moderate antimicrobial activity | Less effective against cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
